molecular formula C20H24BrClN4O B13748468 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride CAS No. 3966-84-5

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride

Cat. No.: B13748468
CAS No.: 3966-84-5
M. Wt: 451.8 g/mol
InChI Key: QMVLLFAJJBZQCE-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a bromine atom and a pyridyl group, contributing to its distinct pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes the following steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

    Introduction of the Bromine Atom: Bromination is carried out using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Diethylaminoethyl Group: This step involves the alkylation of the benzodiazepine core with a diethylaminoethyl halide.

    Incorporation of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The presence of the bromine and pyridyl groups may influence its binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-bromo-1-(2-diethylamino)ethyl-5-(2-pyridyl)-, hydrochloride is unique due to the presence of the bromine atom and the pyridyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These structural features may result in differences in receptor binding, metabolism, and overall therapeutic profile.

Properties

CAS No.

3966-84-5

Molecular Formula

C20H24BrClN4O

Molecular Weight

451.8 g/mol

IUPAC Name

2-(7-bromo-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl)ethyl-diethylazanium;chloride

InChI

InChI=1S/C20H23BrN4O.ClH/c1-3-24(4-2)11-12-25-18-9-8-15(21)13-16(18)20(23-14-19(25)26)17-7-5-6-10-22-17;/h5-10,13H,3-4,11-12,14H2,1-2H3;1H

InChI Key

QMVLLFAJJBZQCE-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=N3.[Cl-]

Origin of Product

United States

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